molecular formula C15H12N2 B183338 n-Phenylquinolin-2-amine CAS No. 5468-85-9

n-Phenylquinolin-2-amine

Cat. No. B183338
CAS RN: 5468-85-9
M. Wt: 220.27 g/mol
InChI Key: NSCFHVXOVBMGAK-UHFFFAOYSA-N
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Description

N-Phenylquinolin-2-amine, also known as 2-Phenylquinolin-4-ylamine, is a chemical compound that belongs to the class of quinolines. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of n-Phenylquinolin-2-amine is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the dopamine transporter, the serotonin transporter, and the monoamine oxidase enzyme. It has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of certain neurotransmitters. Additionally, it has been shown to have anti-inflammatory effects and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

N-Phenylquinolin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential applications in various fields of scientific research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of n-Phenylquinolin-2-amine. One potential direction is to further investigate its potential applications in the field of neuropharmacology. Another potential direction is to study its potential applications as an anti-inflammatory agent and its effects on the immune system. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N-Phenylquinolin-2-amine can be synthesized through a multi-step process. The first step involves the reaction of 2-bromoaniline with 2-methylquinoline in the presence of a palladium catalyst to form 2-phenylquinolin-4-ylamine. The second step involves the reduction of the nitro group in 2-phenylquinolin-4-ylamine using iron powder and hydrochloric acid to form this compound.

Scientific Research Applications

N-Phenylquinolin-2-amine has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system. Additionally, it has been shown to have potential applications in the field of neuropharmacology, as it can modulate the activity of certain neurotransmitters.

properties

IUPAC Name

N-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCFHVXOVBMGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280065
Record name n-phenylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5468-85-9
Record name NSC15289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-phenylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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